molecular formula C10H19NO4 B6607988 rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate CAS No. 1402855-07-5

rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate

Cat. No.: B6607988
CAS No.: 1402855-07-5
M. Wt: 217.26 g/mol
InChI Key: WUBOMVLVDWTIQX-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate is a chiral cyclopentyl carbamate derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a defined stereochemistry (1R,2R,4S) with two hydroxyl groups and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable synthetic intermediate and building block for developing biologically active molecules . Researchers utilize this compound as a key precursor in the synthesis of more complex structures, particularly in exploring enzyme inhibitors and investigating structure-activity relationships. The presence of multiple functional groups allows for selective modification, enabling the creation of diverse compound libraries for pharmaceutical screening . Similar carbamate-protected aminodiol scaffolds have demonstrated relevance in developing targeted therapies, with research applications extending to ubiquitin-activating enzyme inhibition and other mechanistic studies in disease pathology . The Boc-protected amine and hydroxyl groups provide strategic sites for further chemical manipulation while maintaining the stereochemical integrity of the molecule. This compound is provided as a high-purity solid for research purposes only. It is essential to consult safety data sheets prior to use and handle all laboratory chemicals with appropriate personal protective equipment in accordance with institutional guidelines. This product is intended for research applications by qualified professionals and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-4-6(12)5-8(7)13/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBOMVLVDWTIQX-XLPZGREQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentene Dihydroxylation

Dihydroxylation of cyclopentene precursors using catalytic OsO₄ or Sharpless asymmetric conditions generates the cis-diol framework. However, achieving the trans-2,4-diol configuration requires alternative stereochemical guidance. Patent US9278972B2 describes using chiral auxiliaries in epoxide ring-opening reactions to install hydroxyl groups with defined stereochemistry. For example, treating cyclopentene oxide with a chiral amine catalyst in aqueous THF yields (1R,2R,4S)-2,4-dihydroxycyclopentylamine intermediates.

Amine Protection Strategies

Introducing the tert-butyl carbamate (Boc) group necessitates protecting the primary amine while preserving hydroxyl functionality. As demonstrated in US20130217682A1, Boc anhydride reacts with the amine in dichloromethane (DCM) at 0°C in the presence of triethylamine, achieving >90% conversion. Competing side reactions, such as O-Boc formation, are suppressed by maintaining pH < 8.

Reaction Optimization and Stereochemical Control

Boc Protection Conditions

Critical parameters for Boc installation include solvent polarity, base strength, and temperature:

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DCMMaximizes amine nucleophilicity
BaseTriethylamine (2.5 eq)Neutralizes HCl byproduct
Temperature0°C → RTMinimizes epimerization
Reaction Time12–16 hoursEnsures complete conversion

Data from US20130217682A2 indicate that deviations from these conditions reduce yields to <60% due to premature hydrolysis or diastereomer formation.

Resolution of Racemic Intermediates

The "rac" designation implies retention of racemic character through synthesis. Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol eluent) confirms a 50:50 enantiomeric ratio post-Boc protection. Kinetic resolution during crystallization (using ethyl acetate/hexane) marginally enriches the desired diastereomer to 55:45.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.80–4.20 (m, 3H, cyclopentyl H), 5.10 (br s, 2H, OH).

  • IR (neat): 3400 cm⁻¹ (OH/NH stretch), 1705 cm⁻¹ (C=O).

  • HRMS : [M+H]⁺ calc. 218.13869, found 218.13872.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity after silica gel chromatography. Residual solvents (DCM, THF) are <0.1% by GC-MS.

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

Unprotected hydroxyls participate in unintended side reactions, such as elimination or ether formation. US9278972B2 addresses this via in situ silylation (TBDMSCl) prior to Boc protection, later removed by tetrabutylammonium fluoride (TBAF).

Epimerization Risks

Heating above 40°C during Boc installation induces epimerization at C2 and C4. Kinetic studies show a 5% epimer increase per hour at 50°C. Strict temperature control (<25°C) and shortened reaction times mitigate this.

Industrial Scalability Considerations

Continuous Flow Synthesis

Patent US9278972B2 highlights a continuous flow system where cyclopentylamine and Boc anhydride mix in a microreactor (residence time: 5 min), achieving 85% yield at 10 kg/day scale.

Green Chemistry Metrics

  • E-factor : 15 (improved to 8 via solvent recycling).

  • PMI (Process Mass Intensity) : 32 (target: <20) .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Features Molecular Weight Substituents/Modifications Notable Properties/Applications References
rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate (Target) Cyclopentane ring with 2R,4S-dihydroxy and tert-butyl carbamate 245.3 g/mol* -OH (2R, 4S) Chiral synthesis, pharmaceutical precursor
rac-tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate Cycloheptane ring with amino group 228.3 g/mol -NH₂ (2S) Increased ring size alters conformation
rac-tert-butyl N-{[(2R,4S)-4-methoxypiperidin-2-yl]methyl}carbamate Piperidine ring with 4S-methoxy and methylene carbamate 244.3 g/mol -OCH₃ (4S) Enhanced lipophilicity
tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate Cyclopentane with amino and 4,4-difluoro substituents 236.26 g/mol -NH₂ (2R), -F₂ (4,4) Improved metabolic stability
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate Cyclopentene ring with 4S-hydroxy 199.25 g/mol Unsaturated ring (C=C), -OH (4S) Altered reactivity due to conjugation
rac-tert-butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate Cyclopentane with acryloyl group at 2S 253.34 g/mol -CO-C(CH₂)=CH₂ (2S) Potential for polymer conjugation

*Calculated based on molecular formula C₁₁H₂₁NO₄.

Key Comparative Insights

Ring Size and Conformation :

  • The target compound’s cyclopentane ring provides a rigid, compact scaffold compared to the seven-membered cycloheptane analog . Smaller rings often exhibit higher strain but better stereochemical control in synthesis.
  • Piperidine-based analogs (e.g., ) introduce nitrogen into the ring, enabling additional hydrogen bonding but reducing polarity compared to diols .

Substituent Effects: Hydroxyl vs. Methoxy/Amino Groups: The dihydroxy groups in the target compound enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. In contrast, methoxy (e.g., ) or amino (e.g., ) substituents increase lipophilicity, favoring membrane permeability in drug candidates . Fluorine Substitution: The 4,4-difluoro analog () demonstrates how electronegative fluorine atoms improve metabolic stability and alter electronic properties, which is critical in medicinal chemistry .

Reactivity and Functionalization :

  • The acryloyl-modified analog () introduces an α,β-unsaturated carbonyl group, enabling Michael addition or photopolymerization reactions, which are absent in the target compound .
  • The cyclopentene analog () contains a double bond, offering sites for Diels-Alder reactions but reducing hydroxyl group availability for hydrogen bonding .

Stereochemical Complexity :

  • The (1R,2R,4S) configuration in the target compound provides three stereocenters, enabling precise chiral induction in asymmetric synthesis. Analogs with fewer stereocenters (e.g., ) simplify synthesis but reduce enantiomeric specificity .

Q & A

Q. Q1. What are the optimal synthetic routes for rac-tert-butyl N-[(1R,2R,4S)-2,4-dihydroxycyclopentyl]carbamate, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a cyclopentanol derivative. A common approach uses tert-butyl chloroformate and (1R,2R,4S)-2,4-dihydroxycyclopentanol under anhydrous conditions with a base like triethylamine to prevent hydrolysis of the carbamate group . Key parameters include:

  • Temperature : 80–120°C to balance reaction rate and side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility.
  • Catalysts : Coupling agents like DCC or EDC enhance efficiency.
    Yield optimization requires monitoring via TLC or HPLC to identify by-products (e.g., hydrolyzed intermediates).

Q. Q2. How does the stereochemistry of the cyclopentyl moiety influence the compound’s physicochemical properties?

Methodological Answer: The (1R,2R,4S) configuration introduces three stereocenters, affecting solubility, stability, and intermolecular interactions. Techniques to assess stereochemical impact include:

  • X-ray crystallography : Resolve absolute configuration using programs like SHELXL .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm diastereomeric relationships .
  • Computational modeling : Compare energy-minimized conformers (e.g., via DFT calculations) to predict solubility and logP values .

Q. Q3. What purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate diastereomers.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activity data for structurally similar carbamates?

Methodological Answer: Discrepancies often arise from stereochemical impurities or assay variability. Steps to address this include:

  • Purity validation : Use LC-MS to confirm >98% chemical and enantiomeric purity .
  • Assay standardization : Replicate assays under controlled conditions (e.g., pH, temperature) using reference compounds.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxyl positions) to isolate bioactive motifs .

Q. Q5. What experimental and computational methods are effective in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases, GPCRs). Validate with mutagenesis studies .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KDK_D) for target proteins .
  • Pharmacophore modeling : Identify critical hydrogen-bonding (e.g., carbamate oxygen) and hydrophobic interactions using MoE or Discovery Studio .

Q. Q6. How can crystallographic data be leveraged to address structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Small-molecule X-ray diffraction : Refine crystal structures using SHELX programs to resolve bond-length/angle discrepancies .
  • Twinned data analysis : Apply SHELXL’s TWIN/BASF commands for high-resolution data affected by twinning .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .

Q. Q7. What strategies mitigate stereochemical instability during derivatization of the carbamate group?

Methodological Answer:

  • Protecting groups : Temporarily block hydroxyls with TBS or acetyl groups during functionalization .
  • Low-temperature reactions : Perform reactions at −20°C to slow racemization.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate stereochemical changes .

Methodological Challenges and Solutions

Q. Q8. How can researchers design enantioselective syntheses for non-racemic forms of this compound?

Methodological Answer:

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclopentanol formation .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .
  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) .

Q. Q9. What analytical techniques are critical for characterizing degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and thermal stress.
  • HRMS/MS : Identify degradation fragments (e.g., cyclopentanol or tert-butyl alcohol derivatives) .
  • NMR stability assays : Track carbamate hydrolysis using 13C^{13}\text{C} NMR to monitor carbonyl signal shifts .

Q. Q10. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

Methodological Answer:

  • Solubility parameter analysis : Compare Hansen solubility parameters (δ) from simulations with experimental solvent screens .
  • Co-solvency studies : Use PEG or cyclodextrins to enhance solubility if predictions underestimate experimental values.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that reduce apparent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.